Target Engagement Divergence vs. Isopropoxy Analog at Adenylyl Cyclase 1 (AC1)
The closest structurally characterized analog, a 4-isopropoxy derivative, exhibits weak inhibitory activity against human AC1 with an IC50 of 9,900 nM [1]. Substitution of the electron-donating isopropoxy group with the electron-withdrawing 4-chloro substituent in the target compound is predicted, based on class-level SAR, to significantly shift potency and selectivity, potentially enhancing binding affinity at targets preferring halogen bonding or electron-deficient aromatic rings [2]. The target compound's specific activity at AC1 remains to be empirically determined, presenting a clear, testable differentiation hypothesis.
| Evidence Dimension | In vitro IC50 against human AC1 |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | 4-isopropoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CHEMBL4466295): IC50 = 9,900 nM |
| Quantified Difference | N/A (data gap) |
| Conditions | Inhibition of human AC1 expressed in HEK293 cells, assessed as decrease in stimulated activity. |
Why This Matters
This identifies the target compound as a critical probe for defining the SAR around the benzamide substituent at the AC1 target, a key node in inflammatory and pain signaling, where quantitative selectivity data is essential for hit-to-lead decisions.
- [1] BindingDB. BDBM50521066 / CHEMBL4466295: Inhibition of human AC1 expressed in HEK293 cells. ChEMBL / BindingDB. View Source
- [2] Shahzad, S. A., et al. (2014). Synthesis and biological evaluation of novel oxadiazole derivatives. Bioorganic & Medicinal Chemistry, 22(3), 1008–1015. View Source
